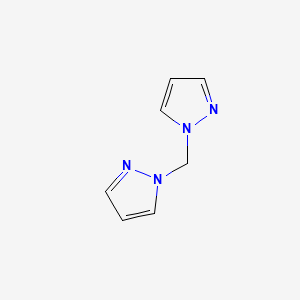

Di(1-pyrazolyl)methane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(pyrazol-1-ylmethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-3-8-10(5-1)7-11-6-2-4-9-11/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNSYPVRCNOFJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80949988 | |

| Record name | 1,1'-Methylenedi(1H-pyrazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27258-04-4 | |

| Record name | 1H-Pyrazole, 1,1'-methylenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027258044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Methylenedi(1H-pyrazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for Di 1 Pyrazolyl Methane and Its Derivatives

Pioneering Synthetic Methodologies for Poly(pyrazolyl)alkanes

The field of poly(pyrazolyl)alkane chemistry traces its origins back to 1937, when Hückel and Schneider reported the first synthesis of a compound in this class, tri(1-pyrazolyl)methane. nih.govsemanticscholar.org Their method involved the reaction of the potassium salt of pyrazole (B372694) with chloroform, which served as the carbon source for the methine bridge. nih.govsemanticscholar.org

However, it was the seminal work of Trofimenko in the 1960s and 1970s that truly established the foundation for the synthesis and coordination chemistry of poly(pyrazolyl)alkanes, including di(1-pyrazolyl)methane. nih.govsemanticscholar.orgnih.govacs.org Trofimenko developed several key synthetic routes. One primary method for preparing ligands with methylene (B1212753) bridges involved autoclaving a pyrazole with its corresponding pyrazole salt in the presence of dihalomethanes like methylene bromide or methylene iodide. nih.govsemanticscholar.org Another versatile method introduced by Trofimenko utilized the reaction of pyrazole with acetals or ketals, which allowed for the synthesis of a series of bis(1-pyrazolyl)methane ligands with substituted carbon linkers. nih.govsemanticscholar.orgmdpi.com These foundational techniques were instrumental in providing access to a wide range of "scorpionate" ligands, so named for their characteristic chelating capabilities. researchgate.net

Contemporary Approaches for this compound Synthesis

Building upon the pioneering work, modern synthetic chemistry has focused on developing more efficient, environmentally benign, and versatile methods for the synthesis of this compound and its derivatives. These approaches often prioritize higher yields, shorter reaction times, and operational simplicity.

One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, offering significant advantages in terms of efficiency and atom economy. mdpi.combiointerfaceresearch.comresearcher.life In the context of bis(pyrazolyl)methanes, two main strategies have been developed. The first is a one-pot pseudo three-component reaction involving two equivalents of a pyrazolone (B3327878) derivative (such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) with an aldehyde. researchgate.net The second approach is a one-pot pseudo five-component reaction that brings together two equivalents of a β-keto ester, two equivalents of a hydrazine, and one equivalent of an aldehyde. researchgate.net These methods provide a direct and rapid route to highly functionalized bis(pyrazolyl)methane derivatives. researchgate.net While initially developed for derivatives, the principles of one-pot synthesis have been successfully applied to structurally similar compounds, such as the high-yielding, single-step synthesis of bis(1H-indazol-1-yl)methane, suggesting the adaptability of this approach for the parent this compound. nih.govsemanticscholar.org

Metal catalysis plays a crucial role in modern organic synthesis, and the preparation of this compound analogues is no exception. Various metal-catalyzed reactions have been developed to facilitate their formation. For instance, a high-yielding, one-pot synthesis for bis(1H-indazol-1-yl)methane, a structural analogue, utilizes 3d-metal salts as catalysts with dimethylsulfoxide (DMSO) acting as the methylene source. nih.govsemanticscholar.org This reaction proceeds at high temperatures (175 °C) over 24 hours to give the desired product exclusively. nih.govsemanticscholar.org Palladium-catalyzed cross-coupling reactions have also been investigated for the functionalization of pyrazole rings within these structures. researchgate.net Furthermore, various metal complexes incorporating bis(pyrazolyl)methane ligands have themselves been used as catalysts in a range of organic transformations, highlighting the synergy between organometallic chemistry and ligand synthesis. nih.govrwth-aachen.de For example, a copper(I) complex bearing a bis(pyrazolyl)methane ligand has been used to catalyze the three-component click reaction to form 1,2,3-triazoles. researchgate.net

Table 1: Comparison of Synthetic Routes for Bis(heteroaryl)methanes

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

| Pioneering (Trofimenko) | Pyrazole, Pyrazole Salt, CH₂X₂ (X=Br, I) | Autoclave | Foundational method | Harsh conditions |

| One-Pot (Derivative Synthesis) | Pyrazolone (2 eq.), Aldehyde (1 eq.) | Varies (often catalyzed) | High efficiency, atom economy | Primarily for substituted derivatives |

| Metal-Catalyzed (Analogue) | 1H-Indazole, DMSO, 3d-Metal Salt | 175 °C, 24h | High yield, single product | High temperature |

| Solventless | Pyrazole, PhCCl₃ | 80-160 °C | Environmentally friendly, clean | High temperature, potential for side reactions |

Solventless, or solid-state, synthesis represents a key aspect of green chemistry, aiming to reduce or eliminate the use of volatile organic solvents. researchgate.netmdpi.com This technique has been successfully applied to the synthesis of poly(pyrazolyl)methane ligands. For example, tris(pyrazolyl)phenylmethane ligands have been prepared by reacting α,α′,α″-trichlorotoluene with either pyrazole or 3,5-dimethylpyrazole (B48361) under solvent-free conditions at elevated temperatures (e.g., 80°C for 24 hours in a sealed ampoule). researchgate.net Similarly, certain bis(pyrazolyl)methane derivatives have been synthesized using nanocatalysts under solvent-free conditions. researchgate.net These methods are not only environmentally conscious but can also lead to cleaner reaction profiles and simpler product isolation procedures. mdpi.commdpi.com

Functionalization and Derivatization of this compound

The versatility of this compound as a ligand is greatly enhanced by the ability to introduce various functional groups onto its pyrazolyl rings. mdpi.com This functionalization allows for the systematic tuning of the ligand's properties, which in turn influences the characteristics of the resulting metal complexes. eiu.edu

Several strategies have been developed for the introduction of substituents at the C4 position of the pyrazole rings in bis(pyrazolyl)alkanes. One prominent method is carboxylation via electrophilic substitution using oxalyl chloride. mdpi.comnih.gov This reaction has been shown to be effective for substrates containing electron-donating methyl groups and short methylene linkers, yielding the corresponding 4,4′-dicarboxylic acid derivatives in high yields. mdpi.com

However, the functionalization of the parent this compound presents a challenge. The introduction of an electron-withdrawing group, such as a chlorocarbonyl group, onto one pyrazole ring deactivates the second ring towards further electrophilic substitution. mdpi.com Consequently, for this compound, the reaction with oxalyl chloride typically halts after the formation of the monocarboxylic acid derivative, even when a large excess of the carboxylating agent is used. mdpi.comnih.gov

To overcome this limitation, an alternative approach involves the alkylation of pre-functionalized pyrazoles. For instance, ethyl 4-pyrazolecarboxylates can be reacted with dibromoalkanes in a superbasic medium (potassium hydroxide (B78521) in DMSO) to prepare bis(4-carboxypyrazol-1-yl)alkanes. nih.gov This method is suitable for a wider range of substrates, independent of the linker length or the presence of other substituents on the pyrazole rings. nih.gov Other methods for introducing functional groups onto pyrazole rings in general include the oxidation of alkyl or formyl groups and the substitution of halogens via organolithium intermediates. mdpi.com It has also been shown that 1,1,2,2-tetrakis(1H-pyrazol-1-yl)ethane can be converted into its corresponding tetraiodo and tetranitro derivatives, demonstrating that direct functionalization is possible for some poly(pyrazolyl)alkanes. researchgate.net

Heteroscorpionate Ligand Formation via Central Carbon Modification

The transformation of the bidentate this compound scaffold into a tridentate ligand system, known as a heteroscorpionate ligand, is achieved by attaching an additional donor group to the central carbon atom. rsc.orgeiu.edu This modification significantly expands the coordination chemistry and catalytic applications of these compounds. rsc.org A variety of functional groups have been successfully incorporated, leading to a diverse family of heteroscorpionate ligands with unique structural, catalytic, and electrochemical properties. eiu.edu

Key donor groups that have been attached to the central carbon include:

Pyridine and Phenyl Groups: These modifications can introduce hemilabile properties, where one donor group can reversibly bind to a metal center. For instance, Ru(II) complexes with a phenyl-modified bis(pyrazolyl)methane ligand have been shown to act as hemilabile species, facilitating base-free hydrogenation processes. eiu.edu

Carboxylic Acids: The introduction of a carboxylate group creates sterically demanding ligands based on the bis(pyrazolyl)acetic acid motif. These have been used to synthesize complexes with various transition metals like Fe(II), Fe(III), Ni(II), and Mn(II). nih.gov

Amines: Ligands such as bis(pyrazolyl)ethanamine have been investigated for their applications in supramolecular chemistry. eiu.edu

Alkyl Donors: A strongly σ-donating heteroscorpionate ligand featuring two weak-field pyrazoles and a central alkyl donor has been developed. This ligand framework is capable of supporting four-coordinate iron centers across multiple formal oxidation states, including Fe(I)-N2, Fe(II)-Cl, and Fe(III)-imido complexes, which are relevant to nitrogenase activity. osti.gov

The synthetic approach often involves the deprotonation of the this compound at the central carbon using a strong base like n-butyllithium (BuⁿLi), followed by the addition of an appropriate electrophile to introduce the desired functional group. nih.gov

Table 1: Examples of Functional Groups Added to the Central Carbon of this compound

| Functional Group | Resulting Ligand Type | Example Application/Metal Complex | Reference |

| Phenyl | Heteroscorpionate | Ru(II) complexes for hydrogenation | eiu.edu |

| Carboxylic Acid | Heteroscorpionate (carboxylate) | Fe(II), Fe(III), Ni(II), Mn(II) complexes | nih.gov |

| Amine | Heteroscorpionate | Supramolecular chemistry | eiu.edu |

| Alkyl | Heteroscorpionate | Fe(I), Fe(II), Fe(III) complexes for N2 activation studies | osti.gov |

| Isocyanates/Isothiocyanates | Heteroscorpionate | Synthesis of various derivatives | nih.gov |

Multi-topic Ligand Systems and Polymerization

Beyond creating tridentate ligands, the this compound unit serves as a fundamental building block for constructing larger, multi-topic ligand systems. This is achieved by linking two or more this compound moieties within a single molecule, generating ligands capable of binding multiple metal centers. eiu.edu These systems can form a range of coordination architectures, from discrete bimetallic species to extended coordination polymers. eiu.eduacs.orgnih.gov

The geometry of the linker between the this compound units plays a crucial role in determining the final structure of the metal complex. acs.orgnih.gov

Arene-Linked Systems: When aromatic spacers are used, the arrangement of the ligating sites dictates the outcome.

A meta-phenylene linker, as in m-bis[bis(1-pyrazolyl)methyl]benzene (Lm), reacts with silver(I) salts to form discrete, metallacyclic dications of the type [Ag2(μ-Lm)2]2+. acs.orgnih.gov

In contrast, a para-phenylene linker, found in p-bis[bis(1-pyrazolyl)methyl]benzene (Lp), leads to the formation of acyclic, cationic coordination polymers, {[Ag(μ-Lp)]+}∞. acs.orgnih.gov

A ligand with three this compound units in a meta arrangement on a benzene (B151609) ring can form complex structures, including a polymer of metallacycles. acs.orgnih.gov

Alkane-Linked Systems: Simple alkane chains can also bridge the pyrazolyl units.

1,3-bis(pyrazole-1-yl)propane, when reacted with copper(II) chloride, acts as a bridging bidentate ligand to form a linear coordination polymer containing 16-membered metallocycles. researchgate.net

Nucleophilic substitution reactions using tetrabromo derivatives like 1,1,2,2-tetrabromoethane (B165195) with pyrazole in a superbasic medium (KOH-DMSO) can yield ditopic ligands such as 1,1,2,2-tetrakis(1H-pyrazol-1-yl)ethane. researchgate.net

These multi-topic ligands are of significant interest for creating metal-organic frameworks (MOFs) and other materials with potential applications as molecular sieves and sensors. researchgate.net

Table 2: Influence of Linker Geometry on Polymerization

| Linker Molecule | Ligand Name | Metal Ion | Resulting Structure | Reference |

| m-Xylene | m-bis[bis(1-pyrazolyl)methyl]benzene | Ag(I) | Discrete metallacycle | acs.orgnih.gov |

| p-Xylene | p-bis[bis(1-pyrazolyl)methyl]benzene | Ag(I) | Acyclic coordination polymer | acs.orgnih.gov |

| Propane | 1,3-bis(pyrazole-1-yl)propane | Cu(II) | Linear coordination polymer | researchgate.net |

| Ethane | 1,1,2,2-tetrakis(1H-pyrazol-1-yl)ethane | N/A | Ditopic chelating ligand | researchgate.net |

Purification and Isolation Methodologies

The purification and isolation of this compound and its derivatives are critical steps to obtain materials of high purity for subsequent characterization and application. A variety of standard laboratory techniques are employed, tailored to the specific properties of the target compound.

Precipitation and Filtration: This is a common method for isolating solid products from a reaction mixture.

The product can be precipitated by adding a non-solvent, such as deionized water, to the reaction solution. semanticscholar.org

In the synthesis of dicarboxylic acid derivatives, acidification of a solution containing the potassium salt of the product with concentrated HCl induces precipitation. nih.gov The resulting solid is then collected by filtration and washed with a suitable solvent like water to remove impurities. nih.gov

Solvent Extraction: This technique is used to separate the desired compound from a mixture based on its differential solubility in two immiscible liquid phases.

After precipitation, the product can be extracted into an organic solvent like ethyl acetate (B1210297). semanticscholar.org The organic layer is then washed with brine to remove water-soluble impurities. semanticscholar.org

In some cases, the product can be isolated in analytically pure form simply through an aqueous/organic extraction, eliminating the need for more complex methods like column chromatography. mdpi.com

Evaporation and Drying: Once the product is in a purified solution, the solvent is removed to yield the final solid.

Volatiles can be removed in vacuo (under reduced pressure). researchgate.netmdpi.com

The concentrated organic layer can be subjected to evaporation, followed by drying on a high vacuum line to ensure complete removal of residual solvent. semanticscholar.org

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent and then allowed to cool slowly, promoting the formation of pure crystals. Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid has been purified by recrystallization from water to obtain single crystals suitable for X-ray diffraction analysis. mdpi.com

The choice of method depends on the physical state, solubility, and stability of the this compound derivative. Purity is often verified using techniques such as NMR spectroscopy, mass spectrometry, and, for crystalline materials, single-crystal X-ray diffraction. semanticscholar.orgmdpi.com

Coordination Chemistry of Di 1 Pyrazolyl Methane Ligands

Ligand Design Principles and Coordination Modes

Di(1-pyrazolyl)methane ligands are part of a broader class of poly(pyrazolyl) compounds that form stable and versatile multidentate coordination complexes with a wide range of metals. eiu.edu A key feature of the this compound framework is the ability to functionalize the central methylene (B1212753) carbon, which allows for the creation of more complex ligand systems with varied coordination modes. rsc.org

In its simplest form, this compound acts as a bidentate ligand, coordinating to a metal center through the two nitrogen atoms of the pyrazole (B372694) rings. This coordination mode is common in the formation of mononuclear and dinuclear complexes. eiu.edursc.org The two pyrazolyl rings act like the pincers of a scorpion, a characteristic that led to the broader class of "scorpionate" ligands. eiu.edu This bidentate chelation forms a six-membered ring with the metal center, which is a stable arrangement.

Multitopic bidentate ligands can also be designed by linking two or more this compound units, leading to the formation of mono- and polymetallic species. rsc.org For instance, a ditopic ligand comprising two bis(pyrazolyl)methane donor groups linked by an amide bridge has been shown to coordinate to various metal salts in a κ²-μ-κ² fashion, where each bis(pyrazolyl)methane unit binds to a different metal center. nih.gov

A significant aspect of this compound ligand design is the conversion from a bidentate to a tridentate coordination mode. This is typically achieved by attaching a third donor group to the central methylene carbon, creating what are known as "heteroscorpionate" ligands. rsc.orgeiu.edu This modification allows for a more rigid and facially coordinating ligand. The ability to switch between bidentate and tridentate coordination is crucial for the catalytic activities of the resulting metal complexes. eiu.edumdpi.com

Ligand flexibility also plays a role in the formation of different coordination architectures. For example, a ditopic ligand with two bis(pyrazolyl)methane units can coordinate in either a κ²-μ-κ² or a κ³-μ-κ² fashion, depending on the coordination preferences of the metal center. nih.gov This flexibility allows for the construction of discrete metal complexes or coordination polymers. rsc.orgnih.gov

The coordination behavior of this compound ligands can be finely tuned by introducing substituents on both the pyrazole rings and the central methylene carbon. rsc.orgeiu.edu Steric hindrance on the pyrazole rings can influence the stability and geometry of the resulting metal complexes. acs.org For example, sterically demanding substituents can stabilize lower coordination numbers. nih.gov

Formation of Metal Complexes with this compound

This compound and its derivatives form complexes with a wide variety of metals across the periodic table, including transition metals, main group metals, and lanthanides. rsc.orgrsc.orgrsc.orgacs.orgnih.govnih.gov The synthesis of these complexes typically involves the reaction of the ligand with a metal salt in an appropriate solvent. nih.govmdpi.com

The coordination chemistry of this compound with transition metals is particularly well-developed. rsc.orgmdpi.comrsc.orgnih.govnih.gov These ligands have been used to synthesize complexes with metals such as cobalt(II), nickel(II), copper(II), zinc(II), silver(I), palladium(II), and rhenium(I). rsc.orgrsc.orgnih.govnih.gov The resulting complexes exhibit a range of geometries and nuclearities, from mononuclear species to dinuclear complexes and coordination polymers. rsc.orgrsc.org

For instance, the reaction of bis[3-(2-pyridyl)pyrazol-1-yl]methane with Co(II), Ni(II), Cu(II), and Zn(II) consistently yields centrosymmetric dinuclear complexes. rsc.org In these structures, the M₂(µ-X)₂ core is spanned by two bridging ligands, with each ligand coordinating one bidentate arm to each metal. rsc.org

The study of iron(II) complexes with this compound-based ligands is a significant area of research, particularly in the context of spin-crossover (SCO) phenomena. rsc.orgnih.govnih.govmdpi.comnih.gov These complexes often feature a [FeN₆] coordination core and can exhibit a temperature-induced transition between a low-spin (LS) and a high-spin (HS) state. mdpi.comresearchgate.net

The synthesis of these complexes typically involves the reaction of an iron(II) salt, such as Fe(BF₄)₂·6H₂O or Fe(ClO₄)₂·6H₂O, with the this compound-based ligand in a suitable solvent like nitromethane (B149229) or acetonitrile. nih.gov The resulting complexes are often isolated as crystalline solids. nih.govnih.gov

The magnetic properties of these iron(II) complexes are highly sensitive to factors such as the specific ligand architecture, the counter-anion, and the presence of solvent molecules in the crystal lattice. nih.gov For example, complexes of 2,6-di(pyrazol-1-yl)pyridine derivatives can show reversible guest-modulated spin-crossover behavior. nih.gov

Below is a table summarizing selected Iron(II) complexes with this compound-based ligands and their observed magnetic behavior.

| Complex | Ligand | Counter-ion | Magnetic Behavior |

| [Fe(L¹)₂][BF₄]₂ | L¹ = 4-(isopropyldisulfanyl)-2,6-bis(pyrazol-1-yl)pyridine | BF₄⁻ | Spin-crossover |

| [Fe(L¹)₂][ClO₄]₂ | L¹ = 4-(isopropyldisulfanyl)-2,6-bis(pyrazol-1-yl)pyridine | ClO₄⁻ | Spin-crossover |

| [Fe(L²)₂][BF₄]₂ | L² = 4-methyldisulfanyl-2,6-bis(pyrazol-1-yl)pyridine | BF₄⁻ | Asymmetric spin-transition |

| Fe(bpCOOEt₂p)₂₂·1.5MeNO₂ | bpCOOEt₂p = 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine | ClO₄⁻ | Spin-crossover |

Transition Metal Complexes

Copper(I/II) Complexes

This compound serves as a versatile ligand in copper coordination chemistry, forming complexes with both Cu(I) and Cu(II) oxidation states. The synthesis of copper(II) complexes is often achieved through the reaction of this compound or its derivatives with copper(II) halides, such as CuCl₂·2H₂O or CuBr₂. For instance, the reaction of bis(pyrazole-1-yl)methane with CuBr₂ has been shown to yield dinuclear complexes of the type Cu₂(L)₂Br₄.

Copper(I) complexes are typically prepared by reacting the ligand with a Cu(I) source, such as [Cu(CH₃CN)₄]PF₆, often in the presence of co-ligands like phosphines. These complexes have garnered attention for their potential biological applications. Research has shown that both Cu(I) and Cu(II) complexes derived from ester derivatives of bis(pyrazol-1-yl)acetate ligands exhibit significant in vitro antitumor activity, in some cases surpassing the efficacy of cisplatin.

The nuclearity of copper complexes with pyrazole-based ligands can vary significantly, with reports of mononuclear, dinuclear, trinuclear, and even hexanuclear species. The reaction of copper(II) carboxylates with pyrazole, for example, can lead to the formation of mono- or dinuclear species, often accompanied by tri- or hexanuclear derivatives based on a triangular [Cu₃(μ₃-OH)(μ-pz)₃]²⁺ core.

| Compound/Complex | Metal Ion | Key Research Finding |

| Cu₂(bis(pyrazole-1-yl)methane)₂Br₄ | Cu(II) | Formation of a dinuclear complex. |

| [Cu(I/II)(bis(pyrazol-1-yl)acetate derivative)] | Cu(I/II) | Significant in vitro antitumor activity. |

| [Cu₃(μ₃-OH)(μ-pz)₃]²⁺ based complexes | Cu(II) | Formation of trinuclear and hexanuclear clusters from reactions with carboxylates. |

Silver(I) Complexes

The coordination of this compound and its analogues with silver(I) ions leads to a rich variety of structural architectures, including discrete metallacycles and coordination polymers. The final structure is often influenced by the geometry of the ligand. For example, arene-linked bis(pyrazolyl)methane ligands with a meta-phenylene linker tend to form discrete, metallacyclic dications, [Ag₂(μ-L)₂]²⁺. In contrast, ligands with a para-phenylene linker are more inclined to form acyclic, cationic coordination polymers, {[Ag(μ-L)]⁺}n.

The presence of argentophilic (Ag···Ag) interactions is a notable feature in some of these complexes, influencing their solid-state structures and photophysical properties. These interactions, where the Ag···Ag distances are shorter than the sum of their van der Waals radii, can be either supported by bridging ligands or unsupported.

A range of structural motifs has been observed, from simple mononuclear complexes to intricate dinuclear, hexanuclear, and one-dimensional polymeric structures. For instance, a one-dimensional polymer has been reported consisting of an infinite Ag-Ag chain where adjacent silver ions are bridged by a bis(pyrazolyl)pyridine ligand. Hexanuclear clusters of the type [Ag₆(HL)₄]²⁺ have also been synthesized, featuring a core of six silver atoms held together by pyrazolate ligands and Ag-Ag bonds.

| Ligand Geometry | Resulting Silver(I) Complex Architecture |

| m-phenylene-linked bis(pyrazolyl)methane | Discrete metallacyclic dications |

| p-phenylene-linked bis(pyrazolyl)methane | Acyclic coordination polymers |

Uranyl Complexes

While the coordination chemistry of many transition metals with this compound is well-established, its interaction with uranyl ions ([UO₂]²⁺) has been explored more recently. Novel uranyl complexes have been synthesized using bis(pyrazolyl)methane ligands, resulting in the formation of polynuclear clusters.

In one such example, a complex containing a cluster of four uranyl centers was characterized. These uranyl centers are interconnected by bridging oxygen atoms and acetate (B1210297) ligands. The coordination geometry around each uranium atom is a distorted pentagonal bipyramidal, a common geometry for uranyl complexes. In this structure, the this compound ligand acts as a bidentate chelating agent to some of the uranyl centers. Interestingly, the solid-state structure also revealed that free this compound molecules interact with the uranyl clusters through hydrogen bonding with coordinated water molecules, leading to the formation of a three-dimensional network.

These uranyl complexes have been investigated for their potential applications in catalysis, demonstrating activity in the oxidation of catechols, mimicking the function of catechol oxidase enzymes.

| Uranyl Complex Feature | Description |

| Nuclearity | Tetranuclear cluster of uranyl centers. |

| Coordination Geometry | Distorted pentagonal bipyramidal around each uranium atom. |

| Ligand Behavior | Bidentate chelation by this compound. |

| Supramolecular Structure | 3D network formed via hydrogen bonding. |

Rhenium and Technetium Complexes

The coordination chemistry of rhenium and technetium with pyrazole-derived ligands is of particular interest due to the applications of technetium complexes in nuclear medicine. While much of the research has focused on scorpionate ligands like hydrotris(pyrazolyl)borates, the fundamental coordination principles are relevant to this compound.

Studies on nitrosyl and thionitrosyl complexes of technetium and rhenium have shown that reactions with hydrotris(pyrazolyl)borates can lead to the cleavage of the B-N bonds and the formation of pyrazole complexes. For example, a technetium(I) nitrosyl complex, [Tc(NO)Cl₂(PPh₃)₂(pzH)], features a single pyrazole ligand coordinated to the metal center. Similarly, rhenium thionitrosyl complexes react to form compounds with coordinated pyrazole ligands, such as [Re(NS)Cl₂(PPh₃)₂(pzHR)].

In these complexes, the metal centers typically exhibit a distorted octahedral coordination sphere. The pyrazole ligand coordinates in a monodentate fashion through one of its nitrogen atoms. The structural parameters of these complexes, such as bond lengths and angles, have been determined by single-crystal X-ray diffraction.

Palladium and Zinc Complexes

This compound and its derivatives are effective ligands for both palladium and zinc. In the case of palladium, pyrazole-containing ligands have been used to synthesize complexes with applications in catalysis. For instance, pyridyl-functionalized scorpionate ligands react with cis-[PdCl₂(CH₃CN)₂] to form disubstituted complexes where the scorpionate ligand coordinates through the pyridyl group.

Zinc complexes with pyrazole-derived ligands have been extensively studied, in part due to their relevance in modeling the active sites of zinc-containing enzymes. The coordination chemistry of bis[2-(3,5-dimethyl-1-pyrazolyl)ethyl]amine with zinc alkyls has been shown to yield various complexes, including adducts and amido complexes. The reaction of this ligand with ZnEt₂ initially forms an adduct, which upon heating is converted to an ethylzinc (B8376479) complex. These zinc complexes have been investigated as catalysts for the polymerization of lactide.

| Metal Ion | Complex Type/Application |

| Palladium(II) | Disubstituted complexes with pyridyl-functionalized scorpionates. |

| Zinc(II) | Adducts and amido complexes; catalysts for lactide polymerization. |

Main Group Metal Complexes

Poly(pyrazolyl)-based ligands, including this compound, form stable and versatile multidentate coordination complexes with main group metals. researchgate.net The coordination chemistry of these ligands with elements from groups 1, 2, 13, and 14 has been an area of active research.

For instance, the coordination chemistry of a bis(pyrazolyl)amine ligand with aluminum alkyls has been studied, leading to the formation of adducts and amido complexes. nih.gov The reaction of the ligand with AlR₃ results in adducts which can be converted to amido complexes, [L]AlR₂, through alkane elimination upon heating. nih.gov Lithium aluminate species have also been synthesized and characterized. nih.gov

Gallium complexes with pyrazolate ligands have been prepared, such as pyrazolate-bridged digallium complexes containing bridging phenyl groups. Tin(IV) derivatives with tris(pyrazol-1-yl)methanes have also been synthesized, yielding ionic complexes whose stoichiometry depends on the substitution pattern of the pyrazole rings. acs.org These complexes feature tin atoms in distorted octahedral or trigonal-bipyramidal environments. acs.org

While specific studies on this compound with a broad range of main group metals are less common than for transition metals, the existing research on related pyrazole-based ligands indicates a rich and varied coordination chemistry.

Mononuclear, Dinuclear, and Polymetallic Architectures

A key feature of the coordination chemistry of this compound and its derivatives is the formation of a wide range of molecular architectures, from simple mononuclear species to complex dinuclear and polymetallic assemblies. The final structure is a result of the interplay between the ligand's denticity and geometry, the coordination preferences of the metal ion, and the reaction conditions.

Mononuclear complexes are often formed when the ligand chelates to a single metal center. For example, mononuclear metallacyclic silver(I) complexes have been synthesized where the four pyrazolyl rings of a bitopic bis(1-pyrazolyl)methane ligand coordinate to a single silver ion in a distorted tetrahedral geometry. nih.gov

Dinuclear complexes are prevalent, especially with ligands designed to bridge two metal centers or when pyrazolate bridging occurs. Copper(II) bromide, for example, forms a dinuclear complex with bis(pyrazole-1-yl)methane, [Cu₂(L)₂Br₄]. Silver(I) also readily forms dinuclear metallacycles with appropriately designed bis(pyrazolyl)methane ligands. nih.gov

Polymetallic architectures , including higher nuclearity clusters and coordination polymers, are also accessible. Hexanuclear silver(I) clusters, [Ag₆(HL₁)₄]²⁺, have been characterized, showcasing intricate metal-metal and metal-ligand bonding. Coordination polymers, which are extended one-, two-, or three-dimensional networks, are formed when bitopic ligands bridge multiple metal centers in a repeating fashion. This is particularly common with silver(I) complexes of para-phenylene-linked bis(pyrazolyl)methane ligands. nih.gov The formation of these diverse architectures highlights the utility of this compound as a versatile building block in supramolecular chemistry and crystal engineering.

Ligand-Metal Interactions and Electronic Effects within Coordination Spheres

The interaction between the metal and the two coordinating nitrogen atoms of the pyrazole rings has been shown to have significant covalent character. This bonding involves the donation of the nitrogen lone pair electrons to the vacant orbitals of the metal center, a classic example of σ-bonding. The strength and nature of this M-N bond are highly sensitive to several factors, including the identity of the metal ion, its oxidation state, and, crucially, the electronic and steric properties of the ligand itself.

Electronic Tuning through Ligand Modification

The this compound scaffold is readily modified, allowing for precise control over the electronic environment of the metal center. acs.orgacs.org Substituents on the pyrazole rings or the central methylene bridge can dramatically alter the ligand's electron-donating ability. eiu.edu

Inductive Effects : Attaching electron-donating groups (e.g., alkyl groups like methyl) or electron-withdrawing groups (e.g., halides, trifluoromethyl) to the pyrazole rings directly influences the electron density on the coordinating nitrogen atoms. Electron-donating groups increase the basicity of the nitrogen atoms, strengthening the σ-donation to the metal and forming more stable complexes. Conversely, electron-withdrawing groups reduce the nitrogen's donor capacity. This tuning of electron density directly impacts the metal's redox potential and the energy of its d-orbitals. Weaker donor ligands tend to stabilize lower oxidation states, while stronger donors favor higher oxidation states. researchgate.net

Spectroscopic Evidence : These electronic perturbations are readily observed spectroscopically. In infrared (IR) spectroscopy, the coordination to a metal center typically causes a shift in the stretching frequencies of the pyrazole ring's C=N and N=N bonds. In ¹H and ¹³C NMR spectroscopy, the chemical shifts of the ligand's protons and carbons are altered upon complexation, reflecting the change in the electronic environment. researchgate.net Furthermore, UV-Vis spectroscopy can reveal shifts in metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, providing direct insight into the frontier molecular orbitals of the complex. researchgate.netnih.gov

Steric Influences on Coordination Geometry

Beyond purely electronic effects, steric hindrance plays a critical role in defining the structure of the coordination sphere. Bulky substituents placed at the 3- and 5-positions of the pyrazole rings can impose significant steric pressure. acs.org This pressure can:

Enforce a particular coordination geometry (e.g., distorting a complex from ideal octahedral or tetrahedral geometry).

Lengthen the metal-ligand bonds.

Prevent the coordination of additional ligands to the metal center.

Influence the "bite angle" (N-M-N) of the chelating ligand.

For instance, the introduction of bulky groups can favor the formation of complexes with lower coordination numbers. This interplay between steric and electronic effects allows for the rational design of complexes with specific geometries and reactivities, which is particularly important in fields like catalysis and materials science. acs.orgeiu.edu

Structural and Electronic Data from Representative Complexes

The precise nature of the ligand-metal interaction is best illustrated through crystallographic data and computational studies. X-ray diffraction provides definitive information on bond lengths and angles, offering a static picture of the coordination sphere.

Below is a table summarizing key structural parameters for a representative copper(II) complex, illustrating the typical coordination environment.

| Parameter | Value | Reference |

|---|---|---|

| Coordination Geometry | Octahedral | researchgate.net |

| Average Cu-N Bond Length | 2.009 Å | researchgate.net |

| Cu-Cl Bond Length | 2.6845 Å | researchgate.net |

| Cu-O (water) Bond Length | 2.740 Å | researchgate.net |

Computational methods, such as Density Functional Theory (DFT), complement experimental data by providing insight into the electronic structure. researchgate.netnih.gov These calculations can determine the energies and compositions of molecular orbitals, quantify the covalent character of metal-ligand bonds, and predict spectroscopic properties. nih.gov For example, studies on related pyrazole-based ligand systems have quantified how substituents modulate the HOMO-LUMO gap, a key indicator of electronic stability and reactivity.

The table below, adapted from studies on the electronically similar 2,6-bis(pyrazol-1-yl)pyridine (bppy) system, illustrates how substituents can tune the electronic properties of the ligand, an effect that is directly translatable to this compound systems.

| Ligand System | Substituent | Calculated HOMO-LUMO Gap (eV) |

|---|---|---|

| bppy (unsubstituted) | -H | 3.86 |

| mono-substituted bppy | 4-amino-pyrazol-1-yl | 3.66 |

| di-substituted bppy | 4-amino-pyrazol-1-yl | 3.53 |

| mono-substituted bppy | 4-nitro-pyrazol-1-yl | 3.54 |

| di-substituted bppy | 4-nitro-pyrazol-1-yl | 3.01 |

These data show that electron-donating amino groups and electron-withdrawing nitro groups significantly alter the electronic structure, lowering the HOMO-LUMO gap compared to the unsubstituted parent ligand. This demonstrates the powerful electronic control exerted by ligand functionalization, which in turn governs the properties of the corresponding metal complex. rsc.org

Ultimately, the rich interplay of steric and electronic effects within the coordination sphere of this compound complexes allows for the creation of a vast array of structures with tailored properties. nih.gov This tunability is fundamental to the ligand's widespread use in coordination chemistry, from the development of novel catalysts to the design of advanced materials. eiu.edu

Structural Elucidation and Spectroscopic Characterization of Di 1 Pyrazolyl Methane Compounds

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method has been instrumental in determining the molecular and crystal structures of di(1-pyrazolyl)methane and its derivatives, offering insights into their conformation, as well as the nature of intermolecular forces that govern their packing in the solid state.

Single-crystal X-ray diffraction studies have revealed detailed information about the molecular geometry of this compound compounds. For the parent this compound, the molecule consists of two planar pyrazolyl rings linked by a methylene (B1212753) bridge. kaist.ac.krresearcher.life The angle between the planes of these two pyrazole (B372694) rings is a key structural parameter. In the case of this compound itself, this dihedral angle is reported to be 73.0°. kaist.ac.krresearcher.life For a derivative, bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid, a similar analysis showed the angle between the planes of the two pyrazole rings to be 81.24(8)°. mdpi.comresearchgate.net

The crystal system and space group are fundamental properties determined by this technique. For instance, bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid crystallizes in a monoclinic crystal system with the space group C2/c. mdpi.comresearchgate.net The unit cell of this compound contains four formula units. mdpi.comresearchgate.net Such data is crucial for understanding the packing of molecules in the crystal lattice.

| Compound | Crystal System | Space Group | Dihedral Angle between Pyrazole Rings (°) |

|---|---|---|---|

| This compound | - | - | 73.0 |

| Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid | Monoclinic | C2/c | 81.24(8) |

The solid-state conformation of this compound compounds is significantly influenced by the nature of the substituents on the pyrazole rings and the methylene bridge. The flexibility of the molecule allows for different spatial arrangements of the pyrazolyl groups. In bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid, the N1-C5-N1 angle at the methylene bridge is close to tetrahedral, with a value of 111.3(8)°. mdpi.comresearchgate.net This indicates a puckered conformation rather than a planar one. The conformation is also influenced by intermolecular interactions, which can stabilize specific arrangements in the crystal lattice.

Hydrogen bonding and other intermolecular forces play a critical role in the supramolecular assembly of this compound compounds in the solid state. In derivatives with suitable functional groups, such as bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid, extensive hydrogen bonding networks are observed. mdpi.comresearchgate.net The carboxylic acid groups form intermolecular hydrogen bonds, creating zig-zag chains of molecules. mdpi.comresearchgate.net

Spectroscopic Investigations

Spectroscopic techniques are vital for characterizing this compound compounds, providing information that complements the data obtained from X-ray diffraction. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to confirm the identity and purity of these compounds and to probe their electronic and vibrational properties.

¹H and ¹³C NMR spectroscopy are indispensable tools for the characterization of this compound derivatives in solution. The chemical shifts and coupling patterns in the NMR spectra provide detailed information about the molecular structure.

In the ¹H NMR spectrum of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the signals for the pyrazole ring protons appear at 7.65, 7.53, and 6.27 ppm. mdpi.com The proton of the sp²-hybridized carbon (CHCH₂) is observed at 7.17 ppm, while the protons of the sp³-hybridized carbon (CHCH₂) appear at 4.40 ppm. mdpi.com

The ¹³C NMR spectrum provides information about the carbon framework. For 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the characteristic signal for the carbonyl group is found at 194.7 ppm. mdpi.com The signals for the pyrazole ring carbons are also observed in their expected regions.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | ¹H | 7.65, 7.53, 6.27 | Pyrazole ring protons |

| 7.17 | CHCH₂ | ||

| 4.40 | CHCH₂ | ||

| ¹³C | 194.7 | C=O |

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying characteristic functional groups. In this compound compounds, the IR spectra show absorption bands corresponding to the vibrations of the pyrazole rings and any substituents present.

For 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the IR spectrum displays a characteristic band for the C=O bond at 1663 cm⁻¹. mdpi.com Bands in the region of 1570–1615 cm⁻¹ are attributed to C=N and C=C bond vibrations within the pyrazole and phenyl rings. mdpi.com In complexes involving tris(pyrazolyl)methane sulfonate, the IR spectra exhibit bands for the ν(C=C) and ν(C=N) vibrations of the pyrazolyl groups in the range of approximately 1651–1506 cm⁻¹. mdpi.com

| Compound | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | 1663 | C=O stretch |

| 1570–1615 | C=N and C=C stretch | |

| Tris(pyrazolyl)methane sulfonate complexes | 1651–1506 | ν(C=C) and ν(C=N) of pyrazolyl groups |

UV-Vis Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within this compound compounds. The absorption bands observed in their spectra typically correspond to π → π* transitions within the pyrazole rings. The position and intensity of these bands are sensitive to the solvent, the presence of substituents on the pyrazole rings or the methylene bridge, and, most significantly, coordination to a metal center.

For instance, the UV-Vis spectrum of bis(1H-indazol-1-yl)methane, a benzannulated derivative of this compound, displays multiple absorption bands in the ultraviolet region when measured in methanol (B129727). These absorptions are attributed to the electronic transitions within the indazole system.

Upon coordination to a metal ion, the electronic structure of the this compound ligand is perturbed, leading to shifts in the absorption bands. Often, a bathochromic (red) shift is observed in the ligand-centered transitions, indicating a change in the energy levels of the molecular orbitals involved. Furthermore, new absorption bands may appear in the visible region, which are typically assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, providing valuable information about the electronic communication between the metal and the ligand.

| Compound | Solvent | λmax (nm) | log ε (M-1cm-1) | Assignment |

|---|---|---|---|---|

| Bis(1H-indazol-1-yl)methane | Methanol | 251 | 3.54 | π → π |

| 260 | 3.51 | π → π | ||

| 288 | 3.52 | π → π | ||

| 293 | 3.52 | π → π | ||

| 299 | 3.50 | π → π* |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the characterization of this compound compounds, as it provides precise information about their molecular weight and elemental composition. High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like electrospray ionization (ESI), is particularly powerful for confirming the identity of newly synthesized ligands and their metal complexes.

In ESI-MS, the molecule is typically protonated, forming a pseudomolecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion allows for the unambiguous confirmation of the compound's molecular formula. For example, the HRMS-ESI spectrum of bis(1H-indazol-1-yl)methane shows a prominent peak for the [M+H]⁺ ion at m/z 249.1138, which matches the calculated value for C₁₅H₁₃N₄⁺.

The fragmentation patterns observed in the mass spectrum offer structural information. The methylene bridge connecting the two pyrazolyl units is a common site of cleavage. For bis(1H-indazol-1-yl)methane, a significant fragment is observed at m/z 131.0603, corresponding to the cleavage of the C-N bond and the formation of an [indazole+CH₂]⁺ fragment. The fragmentation of the pyrazole rings themselves can also occur, often involving the loss of small molecules like HCN, which is a characteristic fragmentation pathway for pyrazole-containing structures.

| Compound | Ionization Mode | Ion | Measured m/z | Assignment |

|---|---|---|---|---|

| Bis(1H-indazol-1-yl)methane | ESI (+) | [M+H]⁺ | 249.1138 | Parent Ion |

| [C₈H₇N₂]⁺ | 131.0603 | Monomeric Fragment ([indazole+CH₂]⁺) |

Fluorescence Spectroscopy (e.g., Photoluminescent Properties)

Complexes with d¹⁰ metals like Zn(II) often exhibit fluorescence, where the emission originates from ligand-centered π* → π transitions. The introduction of substituents, such as phenyl groups, onto the pyrazole rings can enhance fluorescence intensity and quantum yield. x-mol.net

More interestingly, complexes with heavy metals like platinum(II) are known to display phosphorescence. acs.org Cationic cycloplatinated complexes incorporating this compound ligands are emissive in various media. acs.org In the solid state, they often show intense phosphorescence. acs.org In deoxygenated solutions at room temperature, both higher-energy fluorescence and lower-energy phosphorescence can be observed. acs.org The emission in these platinum complexes is often derived from excited states with mixed character, including intra-ligand charge transfer (ILCT) and metal-to-ligand charge transfer (MLCT), as determined by theoretical calculations. acs.org

| Complex Type | Medium | Emission Type | Typical Origin |

|---|---|---|---|

| Cationic [Pt(C^N){H₂C(pz)₂}]⁺ | Solid State (298 K & 77 K) | Intense Phosphorescence | ³ILCT / ³MLCT |

| Deoxygenated CH₃CN (298 K) | Fluorescence & Phosphorescence | ¹ILCT & ³ILCT / ³MLCT | |

| Bis-1H-pyrazoles with Phenyl Moieties | Solution | Violet Fluorescence | ¹(π-π*) |

Electrochemical Studies

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound compounds and their metal complexes. These studies are crucial for applications in catalysis, sensing, and molecular electronics, where electron transfer processes are key.

The ligands themselves can be made redox-active by incorporating electroactive substituents. For example, bis(pyrazol-1-yl)methane ligands functionalized with p-hydroquinone groups have been synthesized. nih.gov These ligands and their palladium(II) complexes exhibit reversible redox transitions corresponding to the hydroquinone/benzoquinone couple, demonstrating that the ligand can actively participate in electron transfer processes. nih.gov

When coordinated to redox-active transition metals (e.g., Cu, Fe, Ni), the resulting complexes display metal-centered redox events. The cyclic voltammograms of these complexes show characteristic oxidation and reduction peaks. For example, complexes of the related ligand 3,6-bis(3,5-dimethylpyrazolyl)pyridazine show quasi-reversible, one-electron transfer processes. analis.com.my The Cu(II) complex exhibits a reduction wave for the Cu(II)/Cu(I) couple, while the Fe(II) complex shows the Fe(II)/Fe(III) redox couple. analis.com.my The precise potential of these redox events is influenced by the coordination geometry and the electronic properties of the ligand, providing a means to tune the electrochemical behavior of the metal center.

| Complex | Redox Couple | Epa (V) | Epc (V) | Process |

|---|---|---|---|---|

| Copper(II) Complex | Cu(II)/Cu(I) | +0.75 | +0.03 | Quasi-reversible |

| Iron(II) Complex | Fe(III)/Fe(II) | -0.67 | -0.47 | Quasi-reversible |

| Nickel(II) Complex | Ni(II)/Ni(I) | +0.71 | +0.12 | Quasi-reversible |

Data for complexes of 3,6-bis(3,5-dimethylpyrazolyl)pyridazine. analis.com.my Potentials vs. Ag/AgCl.

Mechanistic Insights and Reaction Dynamics

Reaction Mechanisms Involving Di(1-pyrazolyl)methane

This compound primarily functions as a versatile chelating ligand, and its involvement in reaction mechanisms is often centered around its coordination to a metal center, which in turn can facilitate or catalyze a variety of chemical transformations. The ligand itself can actively participate in these mechanisms through several modes, including proton transfer and influencing the electronic properties of the metal center.

One significant area where the mechanistic role of bis(pyrazolyl)methane ligands has been explored is in oxidation catalysis. For instance, in the biomimetic catalytic oxidation of catechols, uranyl complexes of bis(pyrazolyl)methane have been shown to be effective catalysts. A plausible mechanistic cycle for the oxidation of 3,5-di-tert-butyl catechol involves the initial coordination of the catechol's hydroxyl groups to the uranyl center. This is followed by the elimination of a hydrogen atom from the coordinated hydroxyl group, a step that can be facilitated by the pyrazolyl moieties of the ligand. The subsequent steps involve electron transfer processes leading to the oxidized product. nih.gov

Furthermore, the pyrazole (B372694) rings of the ligand can participate in proton-coupled electron transfer (PCET) processes. In such reactions, the transfer of an electron and a proton occur in a concerted or stepwise manner. nih.govmsu.edu This is particularly relevant in reactions where the ligand can be deprotonated, and the resulting pyrazolate can stabilize different oxidation states of the coordinated metal. The ability of the pyrazole N-H group to engage in hydrogen bonding can also play a crucial role in promoting bond cleavage of coordinated substrates. nih.gov For example, in the heterolytic N-N bond cleavage of coordinated hydrazine, a pyrazole N-H group can form a hydrogen bond with the distal nitrogen atom of the hydrazine, facilitating the cleavage. nih.gov

In some catalytic systems, the this compound ligand can influence the reaction mechanism by stabilizing reactive intermediates. For example, in palladium-catalyzed reactions, a 1,4-naphthoquinone-substituted bis(pyrazolyl)methane ligand was designed to study single-electron transfer (SET) processes. In this system, the ligand framework facilitates an through-space or through-bond electron transfer from the palladium center to the naphthoquinone moiety. nih.gov

| Catalytic Reaction | Proposed Mechanistic Steps | Role of this compound Ligand |

| Catechol Oxidation | 1. Substrate coordination to the metal center. 2. Proton abstraction from the coordinated substrate. 3. Electron transfer to form the oxidized product. | Facilitates proton transfer; Modulates the redox potential of the metal center. nih.gov |

| Hydrazine Disproportionation | 1. Coordination of hydrazine. 2. Heterolytic N-N bond cleavage via hydrogen bonding with the pyrazole N-H. 3. Acid-base catalysis by the second pyrazole N-H for ligand substitution. | Acts as a proton shuttle and hydrogen bond donor to facilitate bond breaking. nih.gov |

| Single-Electron Transfer | 1. Reduction of the metal center. 2. Intramolecular electron transfer from the metal to a redox-active group on the ligand. | Provides a framework for long-range electron transfer. nih.gov |

Intramolecular Dynamic Phenomena and Fluxional Behavior

Complexes of this compound often exhibit dynamic behavior in solution, which can be studied using techniques such as variable-temperature NMR spectroscopy. This fluxionality can arise from several intramolecular processes, including conformational changes of the chelate ring and restricted rotation around metal-ligand or ligand bonds.

One of the most studied dynamic phenomena in complexes of poly(pyrazolyl) ligands is the interconversion between different coordination modes or geometries. For iron(II) complexes of tris(pyrazolyl)methane, a related ligand system, variable-temperature 1H NMR spectra have shown the presence of both high-spin and low-spin forms in solution. The equilibrium between these spin states is temperature-dependent, with the population of the paramagnetic high-spin form increasing at higher temperatures. nih.gov This spin-crossover behavior is a clear indication of a dynamic process occurring on the NMR timescale.

For complexes of this compound, the six-membered chelate ring formed upon coordination to a metal center can adopt different conformations, such as boat and chair forms. The interconversion between these conformations can be a source of fluxional behavior. Furthermore, rotation around the N-C bonds of the pyrazole rings and the C-CH2 bonds of the methane (B114726) bridge can also be restricted, leading to distinct signals in the NMR spectrum at low temperatures that coalesce at higher temperatures as the rate of rotation increases.

Dynamic NMR techniques, particularly 2D exchange spectroscopy (EXSY), are powerful tools for studying these phenomena. EXSY can detect chemical exchange between different sites, such as the interconversion of diastereomers or conformational isomers. biorxiv.orgchem-station.com While specific energy barriers for these processes in this compound complexes are not extensively documented in the literature, the observation of temperature-dependent NMR spectra for related systems suggests that such dynamic behavior is a general feature of this class of ligands.

| Dynamic Process | Description | NMR Spectroscopic Evidence |

| Spin-State Crossover | Equilibrium between high-spin and low-spin electronic states of a metal center. | Temperature-dependent chemical shifts and line broadening in 1H NMR spectra. nih.gov |

| Chelate Ring Conformation | Interconversion between different conformations (e.g., boat, chair) of the six-membered M-N-C-N-N-C ring. | Coalescence of signals corresponding to different conformers at elevated temperatures. |

| Restricted Rotation | Slow rotation around M-N or C-C bonds on the NMR timescale at low temperatures. | Observation of distinct signals for chemically equivalent groups at low temperature, which merge at higher temperatures. |

Ligand Scrambling and Exchange Processes

Ligand scrambling and exchange are fundamental processes in coordination chemistry, influencing the stability and reactivity of metal complexes. In the context of this compound, these processes can involve the complete dissociation of the ligand from the metal center, followed by re-coordination, or the exchange with other ligands present in the solution.

The kinetics of ligand substitution reactions in complexes containing this compound can be studied to elucidate the underlying mechanisms, which are generally classified as associative, dissociative, or interchange. libretexts.org The lability of a complex, which refers to the rate at which its ligands are exchanged, can be significantly influenced by the electronic and steric properties of the ligands.

Mass spectrometry-based techniques have also emerged as a powerful tool for quantifying the kinetics of ligand exchange in solution. By introducing isotopically labeled ligands, the rate constants and activation parameters for ligand dissociation can be determined, providing mechanistic insights that are not easily accessible through traditional solution-phase techniques like NMR. nih.gov

While specific studies on ligand scrambling involving the complete interchange of this compound ligands between different metal centers are not abundant, the principles of ligand exchange suggest that such processes are plausible, especially in labile complexes. The stability of the chelate ring formed by this compound would generally make it less prone to complete dissociation compared to monodentate ligands.

| Parameter | Description | Significance in Ligand Exchange |

| Rate Constant (k) | A measure of the speed of the ligand exchange reaction. | A larger rate constant indicates a more labile complex. |

| Activation Energy (Ea) | The minimum energy required for the ligand exchange to occur. | A lower activation energy corresponds to a faster reaction rate. |

| Mechanism | The pathway of the reaction (e.g., associative, dissociative, interchange). | Determines the dependence of the reaction rate on the concentrations of the reactants. libretexts.org |

Thermal Transformations and Decomposition Pathways

The thermal stability and decomposition of this compound and its complexes are important considerations for their application in high-temperature processes such as catalysis and materials synthesis. Thermogravimetric analysis (TGA) coupled with techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) can provide valuable information about the decomposition temperatures and the nature of the evolved gaseous products. mdpi.com

The thermal decomposition of pyrazole-containing compounds often proceeds through complex pathways involving bond cleavages and rearrangements. For N-alkylpyrazoles, pyrolysis can be initiated by the cleavage of the N-alkyl bond or by the rupture of the pyrazole ring itself. nih.gov The fragmentation patterns observed in the mass spectra of pyrazoles can offer insights into the likely decomposition products. Common fragmentation pathways for the pyrazole ring include the loss of a nitrogen molecule (N2) and hydrogen cyanide (HCN). researchgate.net

For this compound, the methylene (B1212753) bridge provides an additional site for fragmentation. The initial decomposition step could involve the cleavage of one of the N-CH2 bonds, leading to the formation of a pyrazolyl radical and a pyrazolylmethyl radical. Subsequent reactions of these radicals could lead to a variety of smaller molecules. The mass spectrum of this compound would likely show a prominent molecular ion peak, with major fragments corresponding to the loss of a pyrazolyl group or cleavage at the methylene bridge. libretexts.orgmiamioh.eduwhitman.edu

TGA studies of related metal complexes with pyrazole-based ligands have shown that the decomposition often occurs in multiple steps. researchgate.netvinca.rs The first step may correspond to the loss of solvent molecules or weakly coordinated ligands, followed by the decomposition of the primary ligand at higher temperatures. The final residue at the end of the TGA experiment is typically a metal oxide.

Catalytic Applications of Di 1 Pyrazolyl Methane Metal Complexes

General Catalytic Activity and Efficiency

Di(1-pyrazolyl)methane serves as a versatile C-scorpionate ligand, and its metal complexes have demonstrated efficacy as catalysts in numerous transformations. These include catalytic oxidation, hydrogenation, polymerization, and oligomerization reactions. eiu.edu The catalytic prowess of these complexes is often attributed to the bidentate chelating nature of the this compound ligand. Furthermore, the possibility of attaching a third donor group to the central carbon atom allows for the creation of tridentate heteroscorpionate ligands, which can produce complexes with enhanced or varied catalytic activities. eiu.edu

The protic nature of N-unsubstituted pyrazole (B372694) ligands can also play a crucial role in catalysis. The NH group can participate in metal-ligand cooperation, where the ligand is not merely a spectator but an active participant in the reaction mechanism, often involving proton transfer steps. nih.gov This cooperative effect has been noted in reactions such as transfer hydrogenation and the functionalization of unsaturated carbon-carbon bonds. nih.gov

Oxidation Reactions

Complexes based on this compound are effective catalysts for various oxidation reactions, a capability that is crucial for the synthesis of valuable chemical intermediates and fine chemicals. eiu.edu

Metal complexes with pyrazolyl-methane ligands are known to catalyze the oxidation of alkanes. eiu.edu A significant challenge in this field is the selective oxidation of methane (B114726) to methanol (B129727). While direct examples using this compound are specific, bioinspired approaches have shown great promise. For instance, a metal-organic framework (MOF) catalyst, MOF-808, was functionalized with imidazole-bearing ligands, which are structurally related to pyrazoles, to mimic the active site of particulate methane monooxygenase (pMMO). escholarship.org After metalation with copper(I), this catalyst demonstrated high selectivity for the oxidation of methane to methanol at 150 °C. escholarship.org The probable active sites are suggested to be bis(μ-oxo) dicopper species. escholarship.org

The table below shows the methanol productivity for this bioinspired catalyst.

| Catalyst | Average Methanol Productivity (μmol g⁻¹) |

|---|---|

| MOF-808-L-Cu | 71.8 ± 23.4 |

The catalytic utility of this compound metal complexes extends to the oxidation of other substrates, including ketones. eiu.edu These reactions are fundamental in organic synthesis for producing more functionalized molecules. For example, ruthenium(II) complexes with phenyl-modified this compound ligands have been reported to act as catalysts in the base-free hydrogenation of benzophenone, which represents the reverse reaction of alcohol oxidation. eiu.edu

A significant area of research for this compound complexes is in modeling the active sites of metalloenzymes. Copper(II) complexes supported by these ligands have been successfully employed as functional models for catechol oxidase. researchgate.net This enzyme catalyzes the oxidation of catechols to their corresponding o-quinones.

Research has shown that copper complexes with this compound ligands can catalytically convert substrates like 3,5-di-tert-butylcatechol (B55391) to 3,5-di-tert-butyl-o-benzoquinone. The electronic properties of the ligand influence the catalytic efficiency; for instance, ligands bearing electron-donating methyl groups on the pyrazole rings can enhance the catalytic activity compared to those with unsubstituted pyrazoles. researchgate.net

| Complex | Ligand Type | Average Rate of Reaction (mol L⁻¹ s⁻¹) |

|---|---|---|

| C1 | Contains electron-donating methyl groups | 13.5 × 10⁻³ |

| C2 | Contains unsubstituted pyrazole groups | 5.17 × 10⁻³ |

Polymerization and Oligomerization

This compound metal complexes are versatile catalysts for ethylene (B1197577) polymerization and oligomerization. eiu.eduuj.ac.za Furthermore, they have been successfully applied as catalysts for the ring-opening polymerization (ROP) of cyclic esters like rac-lactide, which is used to produce biodegradable polymers such as polylactide (PLA). researchgate.netrsc.org

Iron(II) and Zinc(II) complexes with novel tetradentate bis(pyrazolyl)methane ligands have been investigated as ROP catalysts. For example, the complex [Fe{HC(Pz)₂Bipy}(CF₃CO₂)₂] has shown promising results in the bulk polymerization of rac-lactide at 150°C. researchgate.net

The table below summarizes the catalytic performance of an iron(II) this compound complex in the polymerization of rac-lactide.

| Catalyst | Reaction Time (h) | Conversion (%) | Mₙ (g mol⁻¹) |

|---|---|---|---|

| [Fe{HC(Pz)₂Bipy}(CF₃CO₂)₂] | 30 | 87 | ~30,000 |

Hydrocarboxylation and Hydrogenation of Carbon Dioxide

The conversion of carbon dioxide (CO₂) into valuable chemicals is a critical area of sustainable chemistry. While information on the direct use of this compound complexes for hydrocarboxylation is limited, the closely related tris(pyrazolyl)methane (tpm) ligands have been used to create highly active catalysts for CO₂ hydrogenation. Ruthenium(II) complexes of the type [RuCl(κ³-tpm)(PPh₃)(L)]Cl have been shown to be effective in the homogeneous catalytic hydrogenation of CO₂ to formate. chemrxiv.orgresearchgate.net Under optimized conditions (80 bar, 120 °C) and with a Lewis acid co-catalyst, these systems can achieve very high turnover numbers (TONs > 54,000). chemrxiv.orgresearchgate.net This suggests that pyrazolyl-methane scaffolds are promising for designing catalysts for CO₂ transformations.

Hydroamination

The intramolecular hydroamination of unsaturated amines is a highly atom-economical method for the synthesis of nitrogen-containing heterocyclic compounds. Cationic rhodium(I) and iridium(I) complexes featuring the bidentate this compound (bpm) ligand have demonstrated significant efficiency in catalyzing the cyclization of aminoalkenes and aminoalkynes. mdpi.comeiu.edu

Research has shown that the catalytic activity of these complexes is influenced by both the metal center and the substrate structure. For instance, in the cyclization of 4-pentyn-1-amine (B190168) to 2-methyl-1-pyrroline, both rhodium and iridium complexes of this compound, specifically [M(bpm)(CO)₂][BPh₄] (where M = Rh or Ir), serve as effective catalysts. eiu.edu The efficiency of these catalysts varies with the substrate, with five-membered ring formation being kinetically favored over four- or seven-membered rings. eiu.edu

The substitution pattern on the aminoalkene also plays a crucial role in the reaction rate. Studies on the hydroamination of aminoalkenes catalyzed by cationic rhodium(I) and iridium(I) complexes with the this compound ligand have revealed that increased steric bulk at the γ-position of the aminoalkene can lead to faster cyclization rates. mdpi.com This suggests that steric factors can influence the substrate binding and subsequent insertion steps in the catalytic cycle.

Catalytic Activity of this compound Complexes in Intramolecular Hydroamination

| Catalyst | Substrate | Product | Yield (%) |

|---|---|---|---|

| [Rh(bpm)(CO)₂][BPh₄] | 4-Pentyn-1-amine | 2-Methyl-1-pyrroline | High |

| [Ir(bpm)(CO)₂][BPh₄] | 4-Pentyn-1-amine | 2-Methyl-1-pyrroline | High |

| Cationic Rh(I)-bpm | Unactivated Aminoalkenes | Cyclized Amines | Efficient |

| Cationic Ir(I)-bpm | Unactivated Aminoalkenes | Cyclized Amines | Efficient |

N-Formylation and N-Methylation of Amines

The N-formylation and N-methylation of amines are fundamental reactions in organic synthesis, providing access to a wide array of valuable chemicals and pharmaceutical intermediates. While direct research on this compound complexes for these specific applications is limited, studies on the closely related C-scorpionate metal complexes, which are based on a tris(1H-pyrazol-1-yl)methane framework, offer significant insights. These complexes have proven effective in the N-formylation and N-methylation of amines using carbon dioxide as a C1 source and sodium borohydride (B1222165) as a reducing agent. mdpi.com

The catalytic performance is highly dependent on the metal center and reaction conditions. For example, in the reaction of N-methylaniline, a nickel(II) C-scorpionate complex, [NiCl₂(tpm)]·3H₂O, has shown promising results, with higher conversions achieved at elevated temperatures. mdpi.com In contrast, the corresponding cobalt(II) complex displayed poor activity, while the palladium(II) complex exhibited different selectivity. mdpi.com

Several parameters, including reaction time, temperature, solvent volume, and catalyst loading, have a significant impact on the product selectivity between the N-formylated and N-methylated products. mdpi.com For instance, prolonged reaction times with the nickel(II) catalyst led to a decrease in the selectivity towards the formamide (B127407) product. mdpi.com This highlights the delicate balance of reaction conditions required to control the outcome of these catalytic transformations.

Performance of C-Scorpionate Metal Complexes in the Conversion of N-Methylaniline

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity Notes |

|---|---|---|---|

| [NiCl₂(tpm)]·3H₂O | 80 | Good | Selectivity towards formamide decreases with time |

| [CoCl₂(tpm)]·3H₂O | - | Poor | - |

| [PdCl₂(tpm)] | - | - | Different selectivity compared to Ni complex |

Role of Ligand Substitution and Coordination Mode in Catalysis

The catalytic activity of metal complexes derived from pyrazolylmethane ligands is profoundly influenced by both substitutions on the pyrazole rings and the manner in which the ligand coordinates to the metal center. The this compound ligand is known to adopt different coordination modes, primarily κ² and κ³, where two or three nitrogen atoms of the pyrazolyl rings bind to the metal. mdpi.comeiu.edu

The choice between these coordination modes can be dictated by the electronic and steric properties of the metal center, as well as the substituents on the ligand. For instance, in the aforementioned C-scorpionate complexes, the palladium(II) center favors a κ²-coordination, while cobalt(II) and nickel(II) prefer a κ³-coordination. mdpi.com This difference in coordination can directly impact the geometry of the active catalytic species and, consequently, its reactivity and selectivity.

Furthermore, substitutions on the pyrazole rings can be used to fine-tune the electronic and steric environment around the metal center. For example, the introduction of bulky substituents can create a more sterically hindered active site, which can enhance selectivity in certain reactions. Conversely, the incorporation of electron-donating or electron-withdrawing groups can modify the Lewis acidity of the metal center, thereby influencing its catalytic activity. The arrangement of ligating sites, as dictated by the ligand backbone, can also lead to the formation of different supramolecular structures, such as discrete metallacycles or coordination polymers, which can affect the accessibility of the catalytic sites. nih.gov

Catalyst Stability and Recyclability

The development of stable and recyclable catalysts is a cornerstone of green chemistry. While homogeneous catalysts based on this compound complexes often exhibit high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging. Research efforts are therefore directed towards enhancing the stability and enabling the recycling of these catalytic systems.

One promising strategy is the heterogenization of the catalyst by anchoring it to a solid support. This approach facilitates catalyst recovery through simple filtration. Another avenue involves the design of catalysts that are soluble under reaction conditions but can be precipitated and recovered upon completion of the reaction by changing the solvent or temperature.

In the broader context of hydroamination catalysis, the development of recyclable cooperative catalyst systems has shown promise. For instance, a rhodium-based catalyst system has been developed for hydroaminomethylation that can be recycled up to four times without a significant loss of activity by leveraging the ionic nature of the catalyst for recovery. Although this example does not specifically use a this compound ligand, the principles of catalyst design for recyclability are applicable to this class of compounds as well. Future research in the field of this compound catalysis will likely focus on the development of robust systems that can be efficiently recovered and reused, thereby enhancing their practical utility and environmental sustainability.

Supramolecular Assemblies and Material Science Applications

Design and Synthesis of Supramolecular Architectures

The design of supramolecular architectures based on di(1-pyrazolyl)methane hinges on the strategic functionalization of the pyrazole (B372694) rings and the methylene (B1212753) bridge. A universal approach has been developed for the synthesis of a series of bis(pyrazol-1-yl)alkane-4,4′-dicarboxylic acids, starting from the commercially available pyrazole-4-carboxylic acid. These dicarboxylic acid derivatives serve as crucial synthons for creating more complex structures like metal-organic frameworks (MOFs) and hydrogen-bonded networks. mdpi.com The synthesis of these building blocks allows for precise control over the resulting supramolecular assembly.

The flexibility of the this compound backbone, particularly the angle between the two pyrazole rings, which is approximately 81.24(8)° in the dicarboxylic acid derivative, allows for the formation of various conformations. mdpi.com This conformational flexibility is a key factor in the design of targeted supramolecular structures. Synthetic strategies often involve one-pot reactions, for example, using aldehydes and 3-Methyl-1-phenyl-5-pyrazolone to produce bis(pyrazolyl)methane derivatives in high yields. researchgate.net The choice of metal ions and reaction conditions also plays a critical role in directing the self-assembly process towards desired architectures. mdpi.com

Coordination Polymers and Metal-Organic Frameworks

This compound and its functionalized analogues are excellent ligands for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comnih.gov These materials are crystalline structures where metal ions or clusters are linked by organic ligands, creating porous and often highly stable frameworks. acs.orgdntb.gov.ua Dicarboxylic acids derived from bis(pyrazol-1-yl)methane have been successfully employed as building blocks for MOFs with applications in luminescence, gas separation, and catalysis. mdpi.com